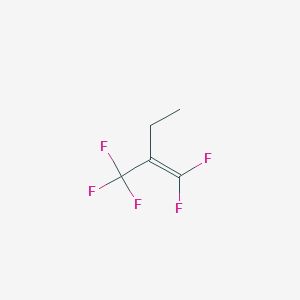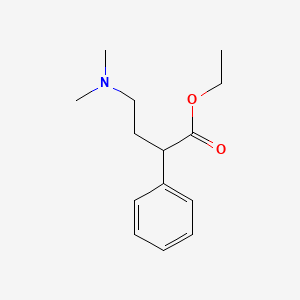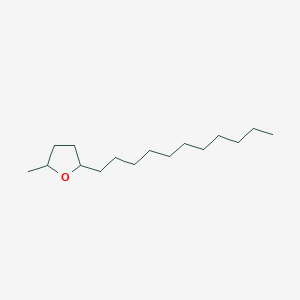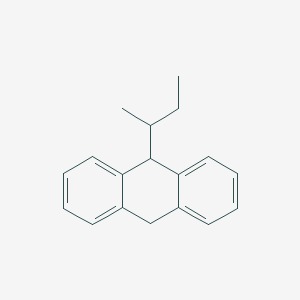![molecular formula C22H34BrN2+ B14725245 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide CAS No. 6275-34-9](/img/structure/B14725245.png)
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is a quaternary ammonium compound with a complex structure It is derived from pyridine and is characterized by the presence of two pyridinium rings connected by a decyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-methylpyridine with a decyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with different functional groups.
科学的研究の応用
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids and as a surfactant in various industrial processes.
作用機序
The mechanism of action of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It can also form complexes with proteins, affecting their function and stability. The molecular targets include membrane lipids and protein active sites.
類似化合物との比較
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with an ethyl group instead of a decyl chain.
4-Methyl-1-(3-sulfonatopropyl)pyridinium: Contains a sulfonate group instead of a bromide ion.
Distigmine Bromide: A bisquaternary ammonium compound with a different therapeutic application.
Uniqueness
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and phase transfer catalysts.
特性
CAS番号 |
6275-34-9 |
|---|---|
分子式 |
C22H34BrN2+ |
分子量 |
406.4 g/mol |
IUPAC名 |
4-methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C22H34N2.BrH/c1-21-11-17-23(18-12-21)15-9-7-5-3-4-6-8-10-16-24-19-13-22(2)14-20-24;/h11-14,17-20H,3-10,15-16H2,1-2H3;1H/q+2;/p-1 |
InChIキー |
WFJJKJIVBBBANH-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
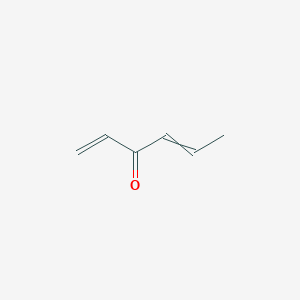
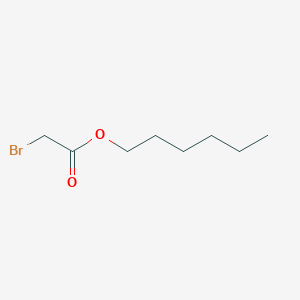
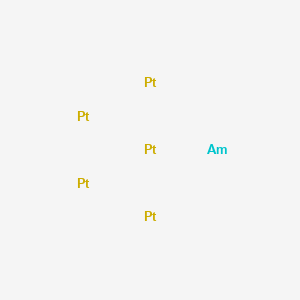
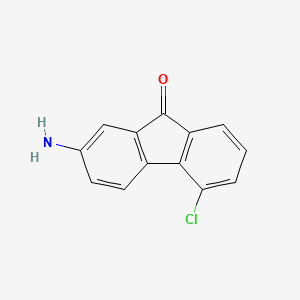


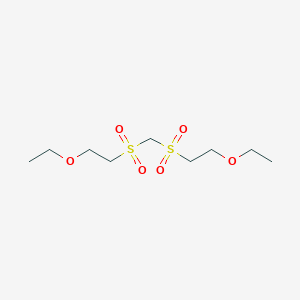
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
